

An In-depth Technical Guide to Lesquerolic Acid: Discovery, Properties, and Analysis

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Compound of Interest

Compound Name: *Lesquerolic acid*

Cat. No.: B1674773

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Lesquerolic acid ((11*Z*,14*R*)-14-hydroxyicos-11-enoic acid) is a C20 hydroxy fatty acid (HFA) of significant industrial interest.^[1] It is a naturally occurring compound found in the seed oils of plants from the *Lesquerella* (now *Physaria*) and *Paysonia* genera, belonging to the Brassicaceae family.^[1] This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, biosynthesis, and analytical methodologies related to **lesquerolic acid**.

Historically, the primary source of hydroxy fatty acids for industrial applications has been ricinoleic acid, derived from castor oil (*Ricinus communis*). However, the presence of the toxic protein ricin and allergenic compounds in castor beans has prompted the search for safer, domestic alternatives. *Lesquerella*, a plant native to the arid regions of the southwestern United States and Mexico, emerged as a promising candidate. Its seed oil is rich in **lesquerolic acid**, a structural analog of ricinoleic acid with two additional carbons in its chain, which imparts similar and, in some cases, superior properties for various industrial applications, including the production of resins, waxes, nylons, plastics, lubricants, and coatings.^[1]

Discovery and History

The discovery of **lesquerolic acid** is a significant milestone in the exploration of new industrial crops. The "Cinderella story" of *Lesquerella* began several decades ago when chemists at the

Agricultural Research Service (ARS) in Peoria, Illinois, first identified the potential of its seed oil as a domestic substitute for castor oil.

In 1961, a pivotal paper was published by C. R. Smith Jr., T. L. Wilson, T. K. Miwa, H. Zobel, R. L. Lohmar, and I. A. Wolff in *The Journal of Organic Chemistry*. This publication, titled

"Lesquerolic Acid. A New Hydroxy Acid from Lesquerella Seed Oil," formally announced the discovery and characterization of this novel hydroxy fatty acid.^[1] Their work laid the foundation for future research into the chemistry, biosynthesis, and industrial applications of **lesquerolic acid**.

Subsequent research has focused on the agronomic development of *Lesquerella fendleri* as a new oilseed crop, with efforts to increase oil content and improve fatty acid profiles through conventional breeding and genetic engineering.

Physicochemical Properties

Lesquerolic acid's unique chemical structure, featuring a hydroxyl group and a cis double bond, dictates its distinct physicochemical properties. These properties are summarized in the table below.

Property	Value
Molecular Formula	C ₂₀ H ₃₈ O ₃
Molecular Weight	326.52 g/mol
IUPAC Name	(11Z,14R)-14-hydroxyicos-11-enoic acid
CAS Number	4103-20-2
Melting Point	4-6 °C
Appearance	Solid powder at room temperature
Solubility	Soluble in organic solvents

Natural Occurrence and Fatty Acid Composition

Lesquerolic acid is the principal fatty acid in the seed oil of *Physaria fendleri*. The oil content and fatty acid composition can vary depending on the species and growing conditions. A typical

fatty acid profile of *P. fendleri* seed oil is presented below.

Fatty Acid	Abbreviation	Percentage (%)
Palmitic acid	C16:0	4 - 6
Stearic acid	C18:0	1 - 2
Oleic acid	C18:1	15 - 20
Linoleic acid	C18:2	8 - 12
α -Linolenic acid	C18:3	5 - 10
Lesquerolic acid	C20:1-OH	55 - 60
Other fatty acids	-	< 5

Biosynthesis of Lesquerolic Acid

The biosynthesis of **lesquerolic acid** in *Physaria fendleri* is a multi-step enzymatic process that occurs in the developing seed. The pathway involves the hydroxylation of an 18-carbon fatty acid followed by elongation.

The key steps are:

- Hydroxylation: Oleic acid (C18:1), esterified to phosphatidylcholine (PC), is hydroxylated at the C-12 position by a fatty acid hydroxylase (FAH12) to form ricinoleic acid (C18:1-OH).
- Elongation: The ricinoleic acid is then elongated by a β -ketoacyl-CoA synthase (KCS) to produce the 20-carbon **lesquerolic acid**.



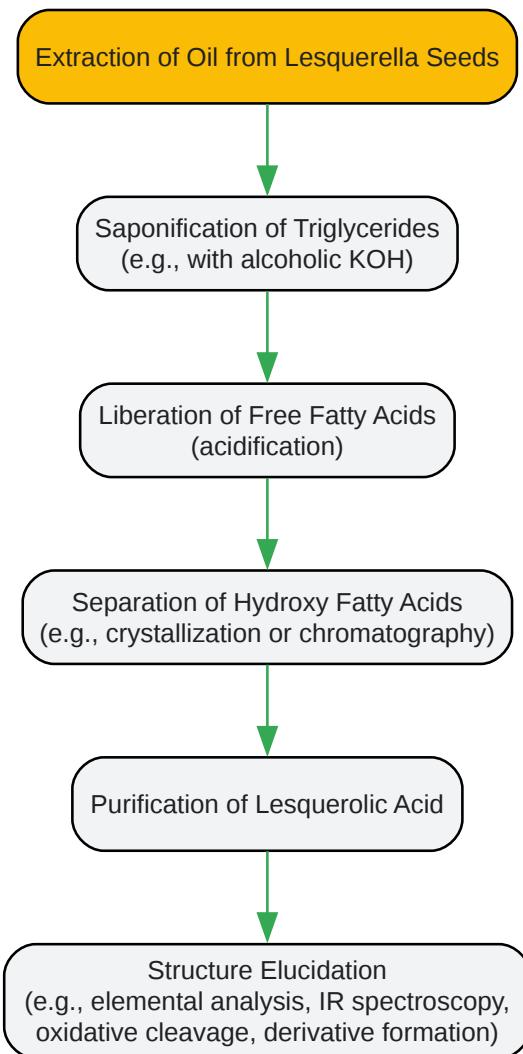
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Biosynthetic pathway of **Lesquerolic acid**.

Experimental Protocols

Historical Method: Isolation and Structure Elucidation (Based on the principles of the 1961 Smith et al. paper)

The original methodology for the isolation and characterization of **lesquerolic acid** involved classical organic chemistry techniques. While the full detailed protocol from the 1961 paper is not reproduced here, the general workflow would have included the following steps:



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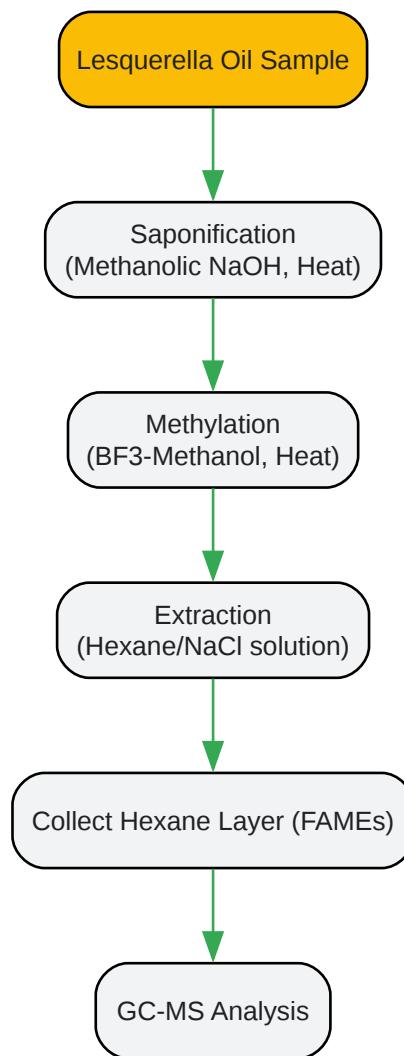
Workflow for the original isolation of **Lesquerolic acid**.

Modern Method: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Modern analysis of **lesquerolic acid** typically involves its conversion to a volatile derivative, followed by separation and detection using GC-MS.

6.2.1. Sample Preparation: Saponification and Methylation

- **Saponification:** Weigh approximately 100 mg of Lesquerella oil into a screw-capped test tube. Add 2 mL of 0.5 M methanolic NaOH. Heat at 100°C for 10 minutes.
- **Methylation:** Cool the sample and add 2 mL of boron trifluoride-methanol solution (14% BF3 in methanol). Heat at 100°C for another 10 minutes.
- **Extraction:** Cool the sample to room temperature. Add 2 mL of hexane and 2 mL of saturated NaCl solution. Vortex thoroughly and centrifuge to separate the layers.
- **Collection:** Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a clean vial for GC-MS analysis.



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Workflow for GC-MS analysis of **Lesquerolic acid**.

6.2.2. GC-MS Instrumental Conditions

- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Column: DB-23 (60 m x 0.25 mm i.d., 0.25 μ m film thickness) or equivalent polar capillary column.
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

- Inlet Temperature: 250°C.
- Injection Volume: 1 μ L with a split ratio of 50:1.
- Oven Temperature Program: Initial temperature of 100°C for 4 min, ramp at 3°C/min to 240°C, and hold for 15 min.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 50-550.
- Transfer Line Temperature: 280°C.

Modern Method: Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS can be used for the analysis of underivatized hydroxy fatty acids, which can be advantageous in avoiding potential degradation or side reactions during derivatization.

6.3.1. Sample Preparation

- Saponification: Perform saponification as described in the GC-MS protocol.
- Acidification and Extraction: After saponification, cool the sample and acidify with 1 M HCl to a pH of approximately 3. Extract the free fatty acids with three portions of diethyl ether or a similar organic solvent.
- Drying and Reconstitution: Combine the organic extracts and dry over anhydrous sodium sulfate. Evaporate the solvent under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., methanol/acetonitrile).

6.3.2. LC-MS Instrumental Conditions

- Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m particle size).

- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the fatty acids.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Mass Spectrometer: High-resolution mass spectrometer (e.g., Agilent 6545 Q-TOF) or a triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
- Data Acquisition: Full scan mode for identification and targeted MS/MS or Selected Ion Monitoring (SIM) for quantification.

Biological Signaling Pathways

Currently, there is a lack of significant scientific literature describing the specific involvement of **lesquerolic acid** in cellular signaling pathways related to drug development or pharmacology. The primary focus of research on **lesquerolic acid** has been on its biosynthesis in plants and its utility as a renewable resource for the chemical industry. While other fatty acids are known to act as signaling molecules in various physiological and pathological processes, similar roles for **lesquerolic acid** have not yet been established.

Conclusion

Lesquerolic acid, since its discovery in 1961, has been recognized as a valuable, renewable resource with the potential to replace petroleum-based and castor-derived feedstocks in a wide range of industrial applications. This technical guide has provided a detailed overview of its history, physicochemical properties, biosynthesis, and the analytical methods used for its characterization and quantification. While its role in biological signaling remains an unexplored area, the continued interest in sustainable chemistry and new crop development ensures that research into **lesquerolic acid** will continue to be an active and important field.

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References

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